
(e)-3-(2,3-Di(pyridin-3-yl)phenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2,3-Di(pyridin-3-yl)phenyl)acrylic acid is an organic compound characterized by the presence of two pyridine rings attached to a phenyl group, which is further connected to an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2,3-Di(pyridin-3-yl)phenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,3-dibromopyridine and phenylacetic acid.
Formation of Intermediate: The intermediate compound is formed through a Suzuki-Miyaura cross-coupling reaction between 2,3-dibromopyridine and phenylboronic acid in the presence of a palladium catalyst.
Acrylic Acid Formation: The intermediate is then subjected to a Heck reaction with acrylic acid to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the acrylic acid moiety, converting it to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of the corresponding alcohol.
Substitution: Halogenated derivatives of the compound.
Applications De Recherche Scientifique
(E)-3-(2,3-Di(pyridin-3-yl)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of (E)-3-(2,3-Di(pyridin-3-yl)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- (E)-3-(2,3-Di(pyridin-2-yl)phenyl)acrylic acid
- (E)-3-(2,3-Di(pyridin-4-yl)phenyl)acrylic acid
- (E)-3-(2,3-Di(pyridin-3-yl)phenyl)propanoic acid
Comparison:
- Structural Differences: The position of the pyridine rings and the nature of the acrylic acid moiety can vary among similar compounds.
- Unique Properties: (E)-3-(2,3-Di(pyridin-3-yl)phenyl)acrylic acid is unique due to its specific arrangement of pyridine rings, which can influence its reactivity and interactions with biological targets.
- Applications: While similar compounds may share some applications, the unique structure of this compound can lead to distinct properties and uses in research and industry.
Propriétés
Formule moléculaire |
C19H14N2O2 |
|---|---|
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
3-(2,3-dipyridin-3-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C19H14N2O2/c22-18(23)9-8-14-4-1-7-17(15-5-2-10-20-12-15)19(14)16-6-3-11-21-13-16/h1-13H,(H,22,23) |
Clé InChI |
AWWMPJIQOMPZMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C2=CN=CC=C2)C3=CN=CC=C3)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




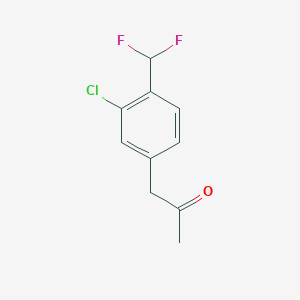
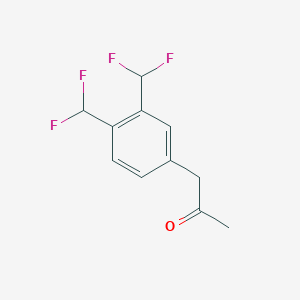


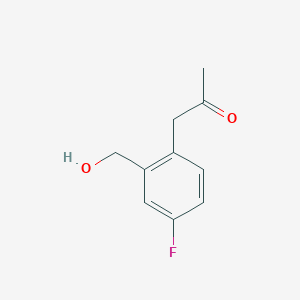
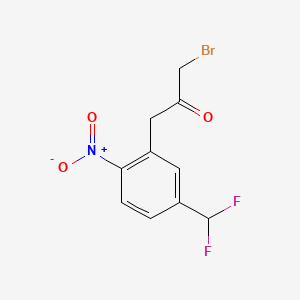

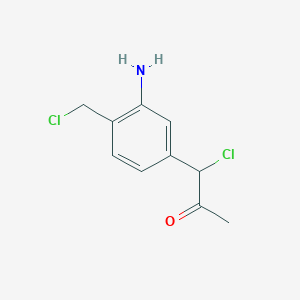
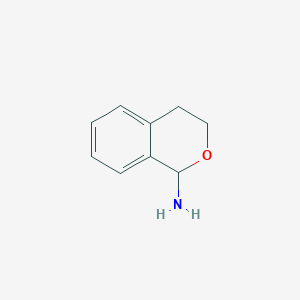

![[5-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062595.png)

